7-Hydroxy-2-propyl-4H-chromen-4-one
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Overview
Description
It is widely found in various fruits and vegetables, such as strawberries, apples, grapes, onions, and cucumbers. This compound belongs to the chromen-4-one family and is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-propyl-4H-chromen-4-one typically involves the reaction of resorcinol with 3-chloropropanoic acid to form 7-hydroxychroman-4-one. This intermediate is then reacted with 2-methylbut-3-yn-2-ol to yield the final product . The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures.
Industrial Production Methods: Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored .
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-propyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acid chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted chromen-4-one derivatives, which can exhibit different biological activities .
Scientific Research Applications
7-Hydroxy-2-propyl-4H-chromen-4-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying flavonoid chemistry.
Biology: It is used in studies related to its antioxidant, anti-inflammatory, and anticancer properties.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases, cancer, and cardiovascular diseases.
Industry: It is used in the development of natural health products and dietary supplements
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-propyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and upregulates antioxidant enzymes.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK.
Comparison with Similar Compounds
- 7-Hydroxy-4-propyl-2H-chromen-2-one
- 7,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
- 8-Methyl-2,3-dihydro-4H-chromen-4-one
- 5,8-Dimethyl-2,3-dihydro-4H-chromen-4-one
Comparison: 7-Hydroxy-2-propyl-4H-chromen-4-one is unique due to its specific hydroxyl and propyl substitutions, which contribute to its distinct biological activities. Compared to other similar compounds, it exhibits a broader range of therapeutic effects and higher potency in certain applications .
Properties
IUPAC Name |
7-hydroxy-2-propylchromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-3-9-7-11(14)10-5-4-8(13)6-12(10)15-9/h4-7,13H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILWUYVTGXMRNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)C2=C(O1)C=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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